2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-15-6-8-16(9-7-15)26(23,24)22-12-10-14(11-13-22)19-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHFEHQKKVJJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Sulfonylation of the Piperidine Nitrogen
The sulfonyl group is introduced via nucleophilic substitution with 4-methoxyphenylsulfonyl chloride:
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Reaction conditions : The piperidine nitrogen reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) [4,6].
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Example : In DMF, HATU (coupling agent) and DIPEA facilitate sulfonylation at 0°C, yielding 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole derivatives with 70–80% yields .
Functionalization of the Benzimidazole-Piperidine Scaffold
The compound undergoes further modifications to enhance bioactivity:
Table 1: Key Derivatives and Reaction Outcomes
Mechanistic Insights
-
Sulfonylation Mechanism : The piperidine nitrogen acts as a nucleophile, attacking the electrophilic sulf
Scientific Research Applications
Structural Characteristics
The compound features a benzimidazole core, which is known for its ability to interact with biological targets effectively. The presence of a piperidine ring and a sulfonyl group contributes to its pharmacological versatility.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the substituents on the imidazole nucleus can enhance antibacterial and antifungal activities. For instance, certain derivatives have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| Compound A1 | Bacterial | 1.27 | |
| Compound A2 | Fungal | 2.54 | |
| Compound A3 | Bacterial | 1.43 |
Anticancer Potential
The anticancer properties of benzimidazole derivatives are particularly noteworthy. Studies have shown that compounds with a benzimidazole core can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have been tested against various cancer cell lines, demonstrating IC50 values lower than established chemotherapeutics like 5-Fluorouracil .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound B1 | HCT116 (colorectal) | 5.85 | |
| Compound B2 | MCF7 (breast) | 4.53 | |
| Compound B3 | A549 (lung) | 9.99 (5-FU) |
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has also been explored, with some studies indicating that these compounds can reduce inflammation markers in vitro and in vivo . This property is particularly valuable in developing treatments for chronic inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of compounds similar to 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole :
- Study on Antimicrobial Efficacy : A recent study synthesized various benzimidazole derivatives and evaluated their antimicrobial activity against different pathogens. The results showed that modifications at the 4-position significantly enhanced activity against resistant strains .
- Evaluation of Anticancer Activity : Another investigation focused on the anticancer effects of benzimidazole analogs, revealing that certain compounds exhibited potent cytotoxic effects against breast and colorectal cancer cell lines, surpassing traditional chemotherapeutics in efficacy .
Mechanism of Action
The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, while the piperidine ring can enhance binding affinity and specificity. The sulfonyl group may contribute to the compound’s solubility and stability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrimidine-Linked Benzimidazole Sulfonamides
Example Compound : 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole ().
- Structural Differences : Replaces the piperidine-sulfonyl group with a pyrimidine-sulfonamide.
- Methylsulfonyl groups are less bulky than 4-methoxyphenylsulfonyl, which may reduce π-π stacking interactions in hydrophobic binding pockets. The target compound’s 4-methoxyphenyl group may enhance selectivity for distinct kinase isoforms .
Heterocyclic Sulfonyl Derivatives
Example Compound : 2-(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole (MR-S1-18, ).
- Structural Differences : Substitutes the 4-methoxyphenyl group with a trimethylpyrazole-sulfonyl moiety.
- Trimethyl groups may hinder interactions with flat binding sites compared to the planar 4-methoxyphenyl group. Biological Relevance: MR-S1-18 showed antiproliferative activity, but the target compound’s methoxy group could improve solubility and reduce toxicity .
Anti-Inflammatory Piperidine-Benzimidazole Derivatives
Example Compound : Hit compound 5 (2-(piperidin-4-yl)-1H-benzo[d]imidazole, ).
- Structural Differences : Lacks the sulfonyl group but retains the piperidine-benzimidazole core.
- Impact :
- The absence of sulfonation reduces metabolic stability but may increase membrane permeability.
- The 4-methoxyphenylsulfonyl group in the target compound could enhance anti-inflammatory efficacy by modulating COX-2 or NF-κB pathways.
- Biological Relevance : Derivatives in demonstrated reduced cytokine production, suggesting the sulfonyl group’s role in optimizing pharmacokinetics .
Proton Pump Inhibitors (PPIs) with Benzimidazole Cores
Example Compounds : Lansoprazole, Pantoprazole ().
- Structural Differences : Feature pyridinylmethylsulfinyl groups instead of piperidine-sulfonyl.
- Impact: Sulfinyl groups are critical for PPI activity (acid activation in parietal cells), whereas sulfonyl groups in the target compound may favor non-acidic target environments. The 4-methoxyphenyl group’s lipophilicity could direct the compound toward non-GI targets, such as central nervous system receptors .
Five-Membered Heterocycle-Substituted Benzimidazoles
Example Compound : L3 (2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole, ).
- Structural Differences : Replaces the sulfonylated piperidine with thiophene substituents.
- Impact: Thiophene’s electron-rich nature may enhance interactions with aromatic residues in viral proteases (e.g., SARS-CoV-2 Mpro).
Structure-Activity Relationship (SAR) Trends
- Sulfonyl Group : Enhances metabolic stability and serves as a hydrogen-bond acceptor. Bulkier aryl-sulfonyl groups (e.g., 4-methoxyphenyl) improve target selectivity over smaller alkyl groups.
- Piperidine Ring : Introduces conformational flexibility and basicity, aiding solubility and membrane penetration.
- 4-Methoxy Substitution : Balances lipophilicity and polarity, optimizing bioavailability and receptor interactions.
Biological Activity
The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has garnered attention in scientific research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H24N2O5S
- CAS Number : 326007-38-9
- Molar Mass : 464.53 g/mol
1. Antimicrobial Activity
Research has indicated that compounds structurally similar to benzo[d]imidazoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]imidazole can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 0.5 μg/mL, indicating potent activity against pathogens .
2. Anticancer Properties
The anticancer potential of benzo[d]imidazole derivatives has been extensively studied. For example, one study demonstrated that a closely related compound significantly inhibited tumor growth in mice models, with IC50 values indicating effective cytotoxicity against various cancer cell lines, including glioblastoma . The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.
3. Enzyme Inhibition
Compounds containing the benzo[d]imidazole moiety have shown promising results as enzyme inhibitors. Specifically, they have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds exhibited IC50 values as low as 0.63 μM against AChE, suggesting their potential role in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A series of synthesized compounds based on the benzo[d]imidazole structure were tested for their antimicrobial activity against a panel of bacteria. The results indicated that certain derivatives displayed strong antibacterial effects with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus epidermidis and Salmonella typhi .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 |
| Compound B | Escherichia coli | 0.22 |
| Compound C | Salmonella typhi | 0.30 |
Case Study 2: Anticancer Activity
In a study examining the anticancer effects of various benzo[d]imidazole derivatives, one compound was found to induce apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM. This compound was further tested in vivo, where it significantly reduced tumor size in xenograft models .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | MCF-7 | 25.72 ± 3.95 |
| Compound Y | U87 glioblastoma | 45.2 ± 13.0 |
The biological activity of This compound is attributed to several mechanisms:
- Interaction with Enzymes : The sulfonamide group enhances binding affinity to target enzymes.
- Induction of Apoptosis : Compounds promote apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Mechanisms : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity are key actions against pathogens.
Q & A
Q. What are the critical steps in synthesizing 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole, and how can purity be optimized?
The synthesis typically involves:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source (e.g., aldehydes or carboxylic acids) under acidic conditions .
- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions. Evidence suggests sulfonylation at the piperidine nitrogen using 4-methoxyphenylsulfonyl chloride in solvents like DMF or THF .
- Step 3 : Purification via column chromatography (silica gel) or recrystallization. Purity optimization requires monitoring intermediates by TLC and HPLC, with yields improved by controlling reaction temperature (e.g., 70–110°C) and using catalysts like Pd(OAc)₂ for coupling steps .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assigns protons and carbons in the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for CH₂ groups) .
- IR Spectroscopy : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₂N₃O₃S: 384.14) .
- X-ray Diffraction : Resolves bond lengths/angles in the sulfonyl-piperidine linkage (e.g., S-O ≈ 1.43 Å) .
Q. How does the 4-methoxyphenylsulfonyl group influence solubility and stability?
- The sulfonyl group enhances hydrophilicity (logP reduced by ~1.5 units vs. non-sulfonylated analogs) but may reduce membrane permeability .
- Stability studies in DMSO (pH 7.4) show degradation <5% over 24 hours at 25°C. The methoxy group stabilizes the sulfonate via electron-donating effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition?
- Substituent Variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to assess effects on binding affinity. Evidence shows that methoxy analogs exhibit higher IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM for -CF₃ in kinase assays) .
- Piperidine Modifications : Compare N-sulfonyl vs. N-alkyl derivatives. Piperidine sulfonylation improves target selectivity (e.g., 10-fold higher for sulfonyl vs. methyl in receptor binding) .
- Biological Assays : Use fluorescence polarization or SPR to quantify interactions with targets like kinases or GPCRs .
Q. What computational methods validate the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., RMSD <2.0 Å vs. crystallographic data) .
- Molecular Dynamics (MD) Simulations : Analyze stability of sulfonyl-piperidine interactions over 100 ns trajectories (e.g., hydrogen bonds with Lys123 in p38 MAPK) .
- DFT Calculations : Quantify charge distribution in the benzimidazole ring to correlate with inhibitory potency (e.g., Fukui indices for electrophilic attack) .
Q. How can contradictory data on biological activity be resolved?
Q. What strategies improve metabolic stability for in vivo studies?
- Deuterium Labeling : Replace labile hydrogens (e.g., piperidine CH₂) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester, cleaved in vivo by esterases .
- Pharmacokinetic Profiling : Assess t₁/₂ in liver microsomes (e.g., human: 45 min vs. mouse: 28 min) to guide dosing regimens .
Methodological Challenges
Q. How to address low yields in piperidine sulfonylation steps?
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .
- Solvent Screening : Replace DMF with dichloromethane (DCM) to reduce side reactions (yield increases from 35% to 62%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
